molecular formula C8H5Br2NO2S B2406100 2-(2,5-Dibromobenzenesulfonyl)acetonitrile CAS No. 568553-71-9

2-(2,5-Dibromobenzenesulfonyl)acetonitrile

Cat. No.: B2406100
CAS No.: 568553-71-9
M. Wt: 339
InChI Key: DBSWBTAIYOYELD-UHFFFAOYSA-N
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Description

2-(2,5-Dibromobenzenesulfonyl)acetonitrile is a chemical compound with the molecular formula C8H5Br2NO2S and a molecular weight of 339.01 g/mol . It is characterized by the presence of two bromine atoms, a sulfonyl group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dibromobenzenesulfonyl)acetonitrile typically involves the bromination of benzenesulfonyl acetonitrile. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The process may involve multiple steps to ensure the selective bromination at the 2 and 5 positions on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dibromobenzenesulfonyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions, agents like hydrogen peroxide or sodium borohydride may be employed.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonyl acetonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-(2,5-Dibromobenzenesulfonyl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,5-Dibromobenzenesulfonyl)acetonitrile involves its interaction with molecular targets through its functional groups. The bromine atoms and sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The nitrile group can also participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,5-Dibromobenzenesulfonyl)acetonitrile include:

Uniqueness

This compound is unique due to the presence of both a nitrile and sulfonyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2-(2,5-dibromophenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSWBTAIYOYELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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